molecular formula C14H11F2NO B4949320 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide CAS No. 710309-87-8

3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide

Cat. No.: B4949320
CAS No.: 710309-87-8
M. Wt: 247.24 g/mol
InChI Key: YCKSLCCJPBEKOU-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide: is an organic compound with the molecular formula C14H11F2NO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide typically involves the following steps:

    Nitration and Reduction: The starting material, 3-fluorobenzoyl chloride, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.

    Amidation: The resulting amine is then reacted with 5-fluoro-2-methylbenzoic acid under amidation conditions to form the desired benzamide.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The fluorine atoms on the benzene rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: This compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Pharmacology: It has potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions.

Industry:

    Chemical Manufacturing: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors where the compound can bind and modulate their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

  • 3-fluoro-N-(3-methoxyphenyl)benzamide
  • 3-bromo-N-(2-(trifluoromethyl)phenyl)benzamide
  • 3-iodo-N-(2-(trifluoromethyl)phenyl)benzamide

Comparison:

  • Binding Affinity: The presence of different substituents (e.g., methoxy, bromo, iodo) can significantly affect the binding affinity and selectivity of these compounds towards their targets.
  • Chemical Stability: Fluorine-containing compounds generally exhibit higher chemical stability compared to their non-fluorinated counterparts.
  • Biological Activity: The biological activity can vary widely depending on the nature of the substituents and their position on the benzene ring.

Properties

IUPAC Name

3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c1-9-5-6-12(16)8-13(9)17-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKSLCCJPBEKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369026
Record name 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710309-87-8
Record name 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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